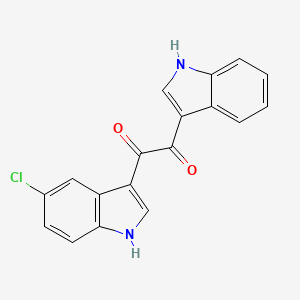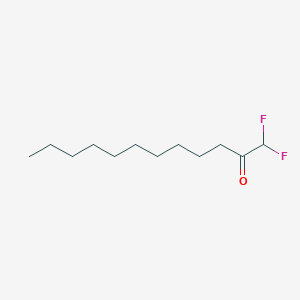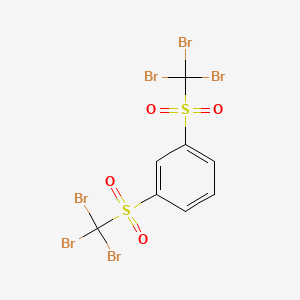
1,3-Bis(tribromomethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(tribromomethanesulfonyl)benzene is an organosulfur compound with the molecular formula C8H4Br6O4S2 It is characterized by the presence of two tribromomethanesulfonyl groups attached to a benzene ring at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tribromomethanesulfonyl)benzene typically involves the sulfonylation of benzene derivatives. One common method includes the reaction of benzene with tribromomethanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H6+2CBr3SO2ClAlCl3C6H4(SO2CBr3)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(tribromomethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the electron-withdrawing nature of the tribromomethanesulfonyl groups, which deactivate the benzene ring towards further substitution.
Nucleophilic Substitution: The sulfonyl groups can be replaced by nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions may yield brominated or nitrated derivatives, while nucleophilic substitution can produce sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(tribromomethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups into aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(tribromomethanesulfonyl)benzene involves its ability to act as an electrophile due to the presence of electron-withdrawing sulfonyl groups. These groups make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The compound can also form stable intermediates with nucleophiles, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of tribromomethanesulfonyl groups.
1,3-Bis(dibromomethyl)benzene: Contains dibromomethyl groups instead of tribromomethanesulfonyl groups.
1,3-Bis(diiodomethyl)benzene: Contains diiodomethyl groups instead of tribromomethanesulfonyl groups.
Uniqueness
1,3-Bis(tribromomethanesulfonyl)benzene is unique due to the presence of tribromomethanesulfonyl groups, which impart distinct chemical reactivity and properties. These groups make the compound highly electrophilic and suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
193342-82-4 |
|---|---|
Molekularformel |
C8H4Br6O4S2 |
Molekulargewicht |
707.7 g/mol |
IUPAC-Name |
1,3-bis(tribromomethylsulfonyl)benzene |
InChI |
InChI=1S/C8H4Br6O4S2/c9-7(10,11)19(15,16)5-2-1-3-6(4-5)20(17,18)8(12,13)14/h1-4H |
InChI-Schlüssel |
RMFGEQPALVLMBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(Br)(Br)Br)S(=O)(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


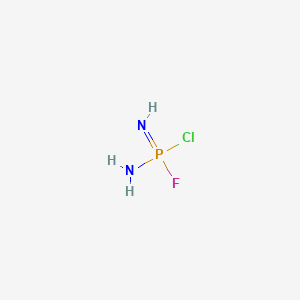
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
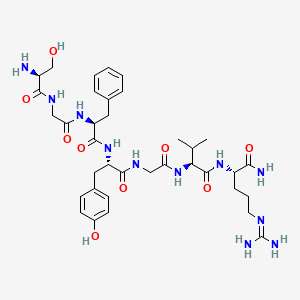
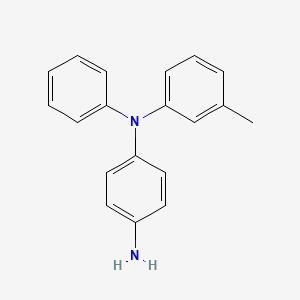
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
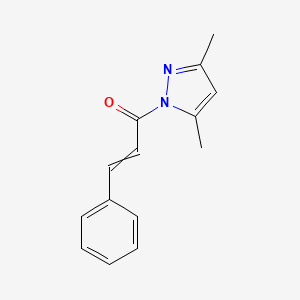

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
